1-(3,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
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Description
1-(3,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C19H18N6O and its molecular weight is 346.394. The purity is usually 95%.
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Biological Activity
The compound 1-(3,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic molecule that incorporates both triazole and oxadiazole moieties. These structural features are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
This compound can be characterized by its molecular formula C20H22N6O and a molecular weight of approximately 366.43 g/mol. Its structure includes a triazole ring fused with an oxadiazole unit, which contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C20H22N6O |
Molecular Weight | 366.43 g/mol |
IUPAC Name | This compound |
Biological Activity Overview
The biological activities of compounds containing triazole and oxadiazole structures have been extensively studied. Notably, they exhibit significant antimicrobial , anticancer , and anti-inflammatory properties.
Anticancer Activity
Recent studies highlight the anticancer potential of oxadiazole derivatives. These compounds have shown effectiveness against various cancer cell lines by targeting specific enzymes involved in cancer progression:
- Mechanisms of Action : The oxadiazole moiety can inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC) , which play critical roles in DNA synthesis and chromatin remodeling respectively .
- Case Studies : A study demonstrated that derivatives of oxadiazoles exhibited IC50 values ranging from 10 to 100 µM against several cancer cell lines including HeLa (cervical), CaCo-2 (colon), and MCF-7 (breast) cells .
Antimicrobial Activity
The triazole and oxadiazole frameworks are also associated with antimicrobial properties:
- Efficacy Against Pathogens : Compounds with these structures have been effective against both bacterial and fungal strains. For instance, one derivative displayed significant inhibition against Staphylococcus aureus and Candida albicans .
Anti-inflammatory Properties
Research indicates that compounds like the one can modulate inflammatory responses:
- Inhibition of Pro-inflammatory Cytokines : Certain derivatives have been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications on the phenyl rings or the nitrogenous heterocycles can significantly alter its potency:
- Substituent Effects : The presence of methyl groups on the phenyl rings enhances lipophilicity, which may improve cellular uptake and bioactivity .
Research Findings
Recent literature reviews emphasize the importance of the oxadiazole scaffold in drug design:
- Diverse Biological Activities : A comprehensive review indicated that numerous oxadiazole derivatives exhibit activities ranging from anticancer to anti-Alzheimer effects .
- Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to target proteins involved in cancer progression and inflammation .
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-11-4-6-14(7-5-11)18-21-19(26-23-18)16-17(20)25(24-22-16)15-9-12(2)8-13(3)10-15/h4-10H,20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDISIIQSRBLGIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC(=C4)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.